N~1~-(2-CHLOROPHENYL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-(2-CHLOROPHENYL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the chlorophenyl and imidazole moieties suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CHLOROPHENYL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve nucleophilic substitution reactions where a chlorophenyl halide reacts with an imidazole derivative.
Formation of the thioether linkage: This can be done by reacting the imidazole derivative with a suitable thiol under mild conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazole ring or the chlorophenyl group, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products
Sulfoxides and sulfones: From oxidation reactions
Reduced derivatives: From reduction reactions
Substituted derivatives: From nucleophilic substitution reactions
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-CHLOROPHENYL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the chlorophenyl group may interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-Chlorophenyl)-2-(1H-imidazol-2-ylthio)acetamide
- N~1~-(2-Chlorophenyl)-2-(4-methyl-1H-imidazol-2-ylthio)acetamide
Uniqueness
N~1~-(2-CHLOROPHENYL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the ethyl and methyl groups on the imidazole ring, which may enhance its biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-3-11-9(2)16-14(18-11)20-8-13(19)17-12-7-5-4-6-10(12)15/h4-7H,3,8H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUXIBXMFQPHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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